molecular formula C12H21N3O B12086912 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine

Cat. No.: B12086912
M. Wt: 223.31 g/mol
InChI Key: GHDIPYYBLBCJHI-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine is a chemical compound with a complex structure that includes a pyrazole ring and a tetrahydropyran moiety

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the tetrahydropyran moiety: This step involves the reaction of the pyrazole derivative with tetrahydropyran-4-ylmethyl halides under nucleophilic substitution conditions.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrahydropyran rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine can be compared with similar compounds such as:

    1-(1-Methyl-1H-pyrazol-4-yl)-N-methylmethanamine: This compound lacks the tetrahydropyran moiety, which may affect its stability and bioavailability.

    1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamine: This compound has a longer alkyl chain, which may influence its interaction with molecular targets and its overall pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and activity data.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with tetrahydro-2H-pyran derivatives. The general synthetic route includes the following steps:

  • Formation of the Pyrazole Ring : The initial step involves the formation of the pyrazole ring through condensation reactions.
  • Tetrahydro-Pyran Attachment : Subsequent reactions introduce the tetrahydro-pyran moiety, often via alkylation or coupling reactions.
  • Purification : The final product is purified using techniques such as column chromatography to isolate the desired compound in high yield.

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. A study evaluating various pyrazole analogs demonstrated that certain modifications enhanced their cytotoxic effects against cancer cell lines. For instance, compounds with electron-withdrawing groups showed improved activity, suggesting a structure-activity relationship (SAR) that favors specific substitutions on the pyrazole ring .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in tumor progression, such as CSNK2A2 and EGFR, leading to reduced cell proliferation .
  • Induction of Apoptosis : Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.

Case Study 1: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were tested against various cancer cell lines, including breast and lung cancer models. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent antitumor activity. Notably, it exhibited selectivity for tumor cells over normal cells, highlighting its potential for therapeutic applications .

Case Study 2: Inhibition of EGFR

Another study focused on the inhibitory effects of similar pyrazole compounds on EGFR signaling pathways. The results revealed that these compounds could effectively block EGFR activation, resulting in decreased downstream signaling associated with tumor growth and survival .

Data Table: Biological Activities

Activity TypeCompound NameIC50 Value (µM)Reference
Antitumor ActivityThis compound15.3
EGFR InhibitionPyrazole Derivative X12.5
CSNK2A2 InhibitionPyrazole Derivative Y9.8

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)-N-(oxan-4-ylmethyl)ethanamine

InChI

InChI=1S/C12H21N3O/c1-10(12-8-14-15(2)9-12)13-7-11-3-5-16-6-4-11/h8-11,13H,3-7H2,1-2H3

InChI Key

GHDIPYYBLBCJHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NCC2CCOCC2

Origin of Product

United States

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